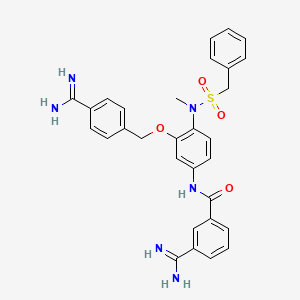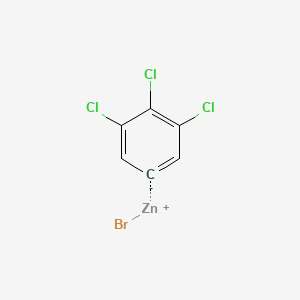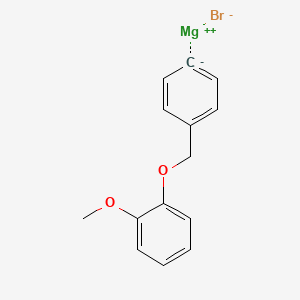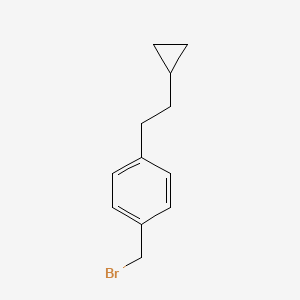![molecular formula C17H19NO3S B14885163 5-((R)-2-Methoxy-2-oxo-1-(o-tolyl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide](/img/structure/B14885163.png)
5-((R)-2-Methoxy-2-oxo-1-(o-tolyl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(®-2-Methoxy-2-oxo-1-(o-tolyl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a tetrahydrothieno[3,2-c]pyridine core with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(®-2-Methoxy-2-oxo-1-(o-tolyl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: The initial step involves the construction of the thienopyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a thieno[3,2-c]pyridine derivative.
Introduction of the ®-2-Methoxy-2-oxo-1-(o-tolyl)ethyl Group: The next step involves the introduction of the ®-2-methoxy-2-oxo-1-(o-tolyl)ethyl group. This can be accomplished through a nucleophilic substitution reaction using a suitable reagent, such as an alkyl halide or a tosylate.
Oxidation to Form the 5-Oxide: The final step involves the oxidation of the thienopyridine core to form the 5-oxide. This can be achieved using an oxidizing agent, such as hydrogen peroxide or a peracid, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and improved scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(®-2-Methoxy-2-oxo-1-(o-tolyl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the 5-oxide group to other functional groups, such as hydroxyl or amine groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the thienopyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, tosylates, and other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield additional oxides or hydroxylated derivatives, while reduction reactions may yield alcohols or amines.
Applications De Recherche Scientifique
5-(®-2-Methoxy-2-oxo-1-(o-tolyl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its potential biological activities, the compound is being investigated as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-(®-2-Methoxy-2-oxo-1-(o-tolyl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in various biological processes, leading to its observed biological activities.
Receptor Binding: The compound may bind to specific receptors on the surface of cells, modulating their activity and leading to various physiological effects.
Signal Transduction Pathways: The compound may interfere with specific signal transduction pathways, leading to changes in cellular behavior and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thienopyridine Derivatives: Compounds with similar thienopyridine cores, such as clopidogrel and prasugrel, are well-known for their antiplatelet activities.
Pyridine Derivatives: Compounds with pyridine cores, such as nicotinamide and pyridoxine, are important in various biological processes.
Uniqueness
5-(®-2-Methoxy-2-oxo-1-(o-tolyl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide is unique due to its specific combination of functional groups and its potential for diverse applications in chemistry, biology, medicine, and industry. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C17H19NO3S |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
methyl (2R)-2-(2-methylphenyl)-2-(5-oxido-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ium-5-yl)acetate |
InChI |
InChI=1S/C17H19NO3S/c1-12-5-3-4-6-14(12)16(17(19)21-2)18(20)9-7-15-13(11-18)8-10-22-15/h3-6,8,10,16H,7,9,11H2,1-2H3/t16-,18?/m1/s1 |
Clé InChI |
QOQABPCCJXZWRQ-PYUWXLGESA-N |
SMILES isomérique |
CC1=CC=CC=C1[C@H](C(=O)OC)[N+]2(CCC3=C(C2)C=CS3)[O-] |
SMILES canonique |
CC1=CC=CC=C1C(C(=O)OC)[N+]2(CCC3=C(C2)C=CS3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (2-(3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)ethyl)carbamate](/img/structure/B14885093.png)
![S-DNTT-10 [for organic electronics]](/img/structure/B14885100.png)
![1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B14885101.png)

![rel-tert-Butyl ((1R,2R,4S)-2-methyl-7-azabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B14885106.png)



![(Z)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14885138.png)
![4-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14885140.png)



